what are the different types of fatty acids and their structures
what are the different types of fatty acids and their structures
An In-depth Technical Guide to the Types and Structures of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the different types of fatty acids, their chemical structures, and the key experimental methodologies used for their analysis. Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated.[1][2] They are fundamental components of lipids and play crucial roles in biological systems, from energy storage to cell signaling.[2]
Classification of Fatty Acids
Fatty acids can be classified based on two main criteria: the length of their hydrocarbon chain and the presence or absence of double bonds within that chain.[3]
Classification by Chain Length
The length of the hydrocarbon chain influences the physical properties of fatty acids, such as their melting point and solubility.[3] They are categorized as follows:
-
Short-Chain Fatty Acids (SCFAs): These fatty acids have an aliphatic tail of fewer than six carbon atoms.[4]
-
Medium-Chain Fatty Acids (MCFAs): These fatty acids have an aliphatic tail of 6 to 12 carbon atoms.[4]
-
Long-Chain Fatty Acids (LCFAs): These fatty acids have an aliphatic tail of 13 to 21 carbon atoms.[4]
-
Very Long-Chain Fatty Acids (VLCFAs): These fatty acids have an aliphatic tail of 22 or more carbon atoms.[4]
Classification by Degree of Saturation
The presence and number of carbon-carbon double bonds in the hydrocarbon chain determine the saturation of a fatty acid.
-
Saturated Fatty Acids (SFAs): These fatty acids have no carbon-carbon double bonds in their hydrocarbon chain.[1][5] The carbon atoms are "saturated" with hydrogen atoms. Their general formula is CH₃(CH₂)ₙCOOH.[4]
-
Unsaturated Fatty Acids: These fatty acids contain one or more carbon-carbon double bonds.[1][5] They are further divided into:
The double bonds in unsaturated fatty acids are typically in the cis configuration, which creates a kink in the fatty acid chain.[6] Trans fatty acids have double bonds in the trans configuration, resulting in a more linear structure similar to saturated fatty acids.[7]
Structure and Nomenclature
The systematic naming of fatty acids is based on the parent hydrocarbon. The suffix "-oic acid" is used for saturated fatty acids (e.g., octanoic acid), while "-enoic acid" is used for unsaturated fatty acids (e.g., octadecenoic acid).[3] The position of double bonds is indicated by a number, counting from the carboxyl group (delta-x or Δx).
Alternatively, the omega (ω) or n-system is used, where numbering starts from the methyl end of the fatty acid. For example, an omega-3 fatty acid has its first double bond on the third carbon atom from the methyl end.[4]
Data Presentation: Quantitative Data of Common Fatty Acids
The following table summarizes the key quantitative data for some common fatty acids.
| Common Name | Systematic Name | Lipid Number | Chemical Formula | Type | Melting Point (°C) |
| Saturated Fatty Acids | |||||
| Butyric Acid | Butanoic acid | 4:0 | CH₃(CH₂)₂COOH | SCFA | -7.9 |
| Caproic Acid | Hexanoic acid | 6:0 | CH₃(CH₂)₄COOH | MCFA | -3.4 |
| Caprylic Acid | Octanoic acid | 8:0 | CH₃(CH₂)₆COOH | MCFA | 16.7 |
| Capric Acid | Decanoic acid | 10:0 | CH₃(CH₂)₈COOH | MCFA | 31.3 |
| Lauric Acid | Dodecanoic acid | 12:0 | CH₃(CH₂)₁₀COOH | MCFA | 44.2 |
| Myristic Acid | Tetradecanoic acid | 14:0 | CH₃(CH₂)₁₂COOH | LCFA | 54.4 |
| Palmitic Acid | Hexadecanoic acid | 16:0 | CH₃(CH₂)₁₄COOH | LCFA | 62.9 |
| Stearic Acid | Octadecanoic acid | 18:0 | CH₃(CH₂)₁₆COOH | LCFA | 69.6 |
| Arachidic Acid | Eicosanoic acid | 20:0 | CH₃(CH₂)₁₈COOH | LCFA | 75.4 |
| Monounsaturated Fatty Acids | |||||
| Palmitoleic Acid | cis-9-Hexadecenoic acid | 16:1 (n-7) | CH₃(CH₂)₅CH=CH(CH₂)₇COOH | LCFA | 0.5 |
| Oleic Acid | cis-9-Octadecenoic acid | 18:1 (n-9) | CH₃(CH₂)₇CH=CH(CH₂)₇COOH | LCFA | 13.4 |
| Erucic Acid | cis-13-Docosenoic acid | 22:1 (n-9) | CH₃(CH₂)₇CH=CH(CH₂)₁₁COOH | VLCFA | 33.8 |
| Polyunsaturated Fatty Acids | |||||
| Linoleic Acid | cis,cis-9,12-Octadecadienoic acid | 18:2 (n-6) | CH₃(CH₂)₄(CH=CHCH₂)₂(CH₂)₆COOH | LCFA | -5 |
| α-Linolenic Acid | cis,cis,cis-9,12,15-Octadecatrienoic acid | 18:3 (n-3) | CH₃(CH₂CH=CH)₃(CH₂)₆COOH | LCFA | -11 |
| Arachidonic Acid | cis,cis,cis,cis-5,8,11,14-Eicosatetraenoic acid | 20:4 (n-6) | CH₃(CH₂)₄(CH=CHCH₂)₄(CH₂)₂COOH | LCFA | -49.5 |
| Eicosapentaenoic Acid (EPA) | cis,cis,cis,cis,cis-5,8,11,14,17-Eicosapentaenoic acid | 20:5 (n-3) | CH₃CH₂(CH=CHCH₂)₅(CH₂)₂COOH | LCFA | -54 |
| Docosahexaenoic Acid (DHA) | cis,cis,cis,cis,cis,cis-4,7,10,13,16,19-Docosahexaenoic acid | 22:6 (n-3) | CH₃CH₂(CH=CHCH₂)₆CH₂COOH | VLCFA | -44 |
Data compiled from various sources.[1][5]
Experimental Protocols for Fatty Acid Analysis
The analysis of fatty acids is crucial in various fields of research and development. The following are detailed methodologies for key experiments in fatty acid analysis.
Lipid Extraction
A common method for total lipid extraction from biological samples is the Folch method or a modification thereof.
Protocol: Modified Folch Extraction
-
Homogenization: Homogenize the tissue sample in a chloroform (B151607):methanol (2:1, v/v) solution.
-
Filtration: Filter the homogenate to remove solid particles.
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate, vortex, and centrifuge to separate the phases.
-
Collection: The lower chloroform phase containing the lipids is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to obtain the total lipid extract.
Fatty Acid Derivatization for Gas Chromatography (GC)
For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).
Protocol: Acid-Catalyzed Methylation using Boron Trifluoride (BF₃)-Methanol
-
Sample Preparation: Place the dried lipid extract in a screw-capped test tube.
-
Reagent Addition: Add 1-2 mL of 14% BF₃ in methanol.
-
Incubation: Heat the mixture at 60-100°C for 5-10 minutes.
-
Extraction: After cooling, add 1 mL of water and 2-5 mL of hexane (B92381). Vortex thoroughly and centrifuge.
-
Collection: The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
GC-MS is a powerful technique for the separation and identification of fatty acids.
Protocol: GC-MS Analysis
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.
-
GC Column: A fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10 min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Identification: FAMEs are identified by comparing their mass spectra and retention times with those of known standards and a mass spectral library.[8]
-
High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Acids
HPLC is advantageous for the analysis of non-volatile or thermally sensitive fatty acids.
Protocol: Reversed-Phase HPLC (RP-HPLC) with UV Detection
-
Derivatization (for UV detection): Fatty acids are often derivatized to introduce a UV-absorbing chromophore (e.g., phenacyl esters).
-
HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the chosen derivative (e.g., 254 nm for phenacyl esters).[9]
-
Quantification: Fatty acids are quantified by comparing their peak areas with those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful non-destructive technique for the structural analysis of fatty acids.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve the fatty acid sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: The chemical shifts, multiplicities, and integration of the proton signals provide detailed information about the fatty acid structure, including chain length, degree of unsaturation, and the position and stereochemistry of double bonds.[10]
Visualizations
The following diagrams illustrate the classification and general structure of fatty acids.
Caption: Classification of fatty acids based on chain length and saturation.
Caption: General structures of saturated, monounsaturated, and polyunsaturated fatty acids.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. twinwoodcattle.com [twinwoodcattle.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Fatty acid - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aocs.org [aocs.org]
